molecular formula C10H10N2O B146761 2-cyano-N-(4-methylphenyl)acetamide CAS No. 6876-54-6

2-cyano-N-(4-methylphenyl)acetamide

Cat. No.: B146761
CAS No.: 6876-54-6
M. Wt: 174.2 g/mol
InChI Key: QJUSLYUHZWAKLF-UHFFFAOYSA-N
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Description

Significance of Cyanoacetamide Scaffolds as Versatile Synthetic Precursors

Cyanoacetamide scaffolds are widely recognized as versatile precursors for the synthesis of a diverse array of pharmacologically active organic compounds and agrochemicals. researchgate.net The inherent reactivity of the cyano and carbonyl groups allows for efficient reactions with various bidentate reagents, leading to the formation of numerous five- and six-membered heterocyclic systems and their fused analogues. researchgate.net Furthermore, the active methylene (B1212753) group readily participates in condensation and substitution reactions, expanding their synthetic utility. researchgate.net

These scaffolds are fundamental starting materials for a multitude of multicomponent reactions (MCRs), which are efficient processes that allow for the construction of complex molecules in a single step. nih.govnih.gov The use of cyanoacetamide derivatives in MCRs has proven to be a powerful strategy for generating libraries of structurally diverse compounds, which is particularly valuable in drug discovery campaigns. nih.gov The direct reaction of amines with esters of cyanoacetic acid is a common method for preparing these versatile cyanoacetamide building blocks. nih.gov

The reactivity of cyanoacetamides is multifaceted. They possess two nucleophilic sites (the active methylene and the amide nitrogen) and three electrophilic sites (the amide carbonyl and the cyano group), which enables them to be used in the synthesis of a wide range of heterocyclic compounds like pyridines, pyrimidines, and thiazoles. ekb.eg

Overview of 2-cyano-N-(4-methylphenyl)acetamide in Contemporary Chemical Research

Among the various N-substituted cyanoacetamides, this compound has emerged as a significant intermediate in chemical synthesis. This compound serves as a key starting material for the creation of more complex heterocyclic structures. ekb.eg Its synthesis is typically achieved through the reaction of p-toluidine (B81030) with a cyanoacetic acid derivative, such as ethyl cyanoacetate. researchgate.net

The structure of this compound, featuring a p-tolyl group attached to the amide nitrogen, makes it a valuable synthon for producing various heterocyclic compounds. Research has demonstrated its utility in synthesizing a range of derivatives, including hydroxyimino compounds, chromene carboxamides, and thiazole (B1198619) derivatives through reactions involving its active methylene and amide functionalities. ekb.eg

For instance, the reaction of this compound with other reagents can lead to the formation of complex molecules with potential biological applications. The table below summarizes some of the heterocyclic systems synthesized from this precursor.

Starting MaterialReagent(s)Product TypeRef
This compoundSodium nitrite (B80452) in acetic acid(E)-2-cyano-2-(hydroxyimino)-N-(p-tolyl)acetamide ekb.eg
This compoundSalicylaldehyde (B1680747)2-imino-2H-chromene-3-carboxamide derivative ekb.eg
This compoundThioglycolic acid4-oxo-2-(p-tolylcarbamoylmethyl)-thiazolidine derivative ekb.eg
This compoundBenzylidene malononitrile (B47326)1,4-dihydropyridine-3,5-dicarbonitrile derivative ekb.eg

Furthermore, derivatives of this compound, such as 2-azido-N-(4-methylphenyl)acetamide, have been synthesized and characterized. The synthesis of the azido (B1232118) derivative involves the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097). nih.govresearchgate.net The crystal structure of this derivative has been studied, revealing details about its molecular conformation and hydrogen bonding patterns. nih.govresearchgate.net

The physical and chemical properties of this compound and its derivatives are crucial for their application in synthesis. The table below lists some of the key properties of related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-cyano-N-(p-tolyl)acetamideC10H10N2O174.20Not specified
2-cyano-N-[(4-methylphenyl)methyl]acetamideC11H12N2O188.23126 - 128
2-azido-N-(4-methylphenyl)acetamideC9H10N4O190.21Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUSLYUHZWAKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351187
Record name 2-cyano-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-54-6
Record name 2-cyano-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Cyano N 4 Methylphenyl Acetamide and Its Analogues

Established Synthetic Routes for 2-cyano-N-(4-methylphenyl)acetamide

The preparation of this compound and related N-aryl-2-cyanoacetamides traditionally involves several key chemical transformations. These methods have been refined over time to improve efficiency and product purity.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of cyanoacetamide derivatives. A prominent example is the Knoevenagel condensation, a widely used method in organic synthesis for creating α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov This reaction typically involves the interaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide, in the presence of a catalyst. nih.gov

Various catalysts and conditions have been employed for this transformation. For instance, the reaction of aromatic aldehydes with 2-cyanoacetamide can be catalyzed by ammonium (B1175870) acetate (B1210297) under microwave irradiation, which aligns with the principles of green chemistry. nih.gov Another example involves the use of piperidine (B6355638) as a catalyst in methanol (B129727), leading to high yields of the desired product. chemspider.com The choice of catalyst and solvent system can be critical, as demonstrated by the use of N-methylpiperazine under solvent-free conditions, which also provides excellent yields of the E-configured products. researchgate.net

The following table summarizes different conditions used in Knoevenagel condensation for the synthesis of cyanoacetamide derivatives:

ReactantsCatalyst/SolventConditionsProductYieldReference
Aromatic aldehydes, 2-cyanoacetamideNH4OAc, Microwave irradiation-α,β-unsaturated 2-cyanoacetamide derivativesHigh nih.gov
6-nitroveratraldehyde (B1662942), 2-cyanoacetamidePiperidine, MethanolReflux for 2 hours2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide100% chemspider.com
Aromatic aldehydes, 2-cyanoacetamideN-methylpiperazineSolvent-free, Room temp(E)-α,β-unsaturated nitrilesExcellent researchgate.net
2-cyano-N-(thiazol-2-yl)acetamide, Aldehydes--2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives- researchgate.net

Nucleophilic Acylation Approaches for N-Aryl-2-cyanoacetamides

Nucleophilic acylation is another fundamental approach for synthesizing N-aryl-2-cyanoacetamides. This reaction involves the substitution of a leaving group on an acyl compound by a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination pathway, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

A common method involves the reaction of an amine with a cyanoacetic acid derivative. For instance, N-aryl-2-cyanoacetamides can be synthesized by reacting various substituted aryl or heteroaryl amines with alkyl cyanoacetates or cyanoacetic acid under different reaction conditions. researchgate.net Another route is the treatment of amines with chloroacetyl chloride, followed by reaction with potassium cyanide. researchgate.net

The reactivity of the carboxylic acid derivative is a key factor in these reactions. Acid halides are generally more reactive than esters or amides. libretexts.org The synthesis of 2-azido-N-(4-methylphenyl)acetamide, a related compound, was achieved by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097) in an ethanol (B145695)/water mixture. nih.gov This demonstrates the principle of nucleophilic substitution where the azide ion displaces the chloride.

The following table provides examples of nucleophilic acylation reactions for the synthesis of acetamide (B32628) derivatives:

Acyl CompoundNucleophileConditionsProductYieldReference
2-Chloro-N-(p-tolyl)acetamideSodium azideEthanol/water, Reflux at 80°C for 24h2-azido-N-(4-methylphenyl)acetamide73% nih.govresearchgate.net
Chloroacetyl chlorideAryl amine-N-aryl 2-chloroacetamides- researchgate.net
Alkyl cyanoacetatesAryl/heteroaryl aminesVariousN-aryl-2-cyanoacetamides- researchgate.net

Green Chemistry and Sustainable Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound and its analogues, several green chemistry approaches have been explored.

One notable method is the use of microwave-assisted organic synthesis. The Knoevenagel condensation for producing α,β-unsaturated 2-cyanoacetamide derivatives has been successfully carried out using microwave irradiation, often in conjunction with a catalyst like ammonium acetate. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Solvent-free reactions are another hallmark of green chemistry. The Knoevenagel condensation of various aldehydes with 2-cyanoacetamide has been achieved in excellent yields at room temperature by simply mixing the reactants in the presence of N-methylpiperazine without any solvent. researchgate.net This approach minimizes waste and avoids the use of potentially toxic organic solvents.

Furthermore, the use of water as a solvent is a highly desirable green alternative. While not explicitly detailed for the title compound in the provided context, the general trend in organic synthesis is to explore aqueous reaction conditions whenever feasible.

Optimization of Reaction Conditions and Yield Enhancement in this compound Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can have a profound impact on the outcome of the synthesis.

In condensation reactions like the Knoevenagel condensation, the catalyst plays a pivotal role. The use of piperidine in methanol for the reaction of 6-nitroveratraldehyde with 2-cyanoacetamide resulted in a quantitative yield of 100%. chemspider.com This highlights the effectiveness of a basic catalyst in promoting the reaction. In another instance, the amount of base was found to be critical in a Gewald reaction, where using one equivalent of triethylamine (B128534) led to a condensation product, while increasing it to three equivalents yielded the desired 2-aminothiophene-carboxamide in 82% yield. nih.gov

The reaction medium also significantly influences the reaction. For example, performing the Knoevenagel condensation under solvent-free conditions with N-methylpiperazine not only aligns with green chemistry principles but also leads to excellent yields. researchgate.net Microwave irradiation has also been shown to be an effective tool for enhancing reaction rates and yields in the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov

The following table illustrates the impact of different catalysts and conditions on the yield of related reactions:

Reaction TypeReactantsCatalyst/ConditionsYieldReference
Knoevenagel Condensation6-nitroveratraldehyde, 2-cyanoacetamidePiperidine, Methanol, Reflux100% chemspider.com
Knoevenagel CondensationAromatic aldehydes, 2-cyanoacetamideNH4OAc, Microwave irradiationHigh nih.gov
Gewald ReactionPhenolic starting material, Cyanoacetamide3 equivalents of Triethylamine82% nih.gov
Nucleophilic Substitution2-Chloro-N-(p-tolyl)acetamide, Sodium azideEthanol/water, Reflux73% nih.govresearchgate.net

Derivatization Strategies and Heterocyclic Synthesis Via 2 Cyano N 4 Methylphenyl Acetamide

Knoevenagel Condensation Reactions and α,β-Unsaturated Amide Derivatives

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, to form a new carbon-carbon double bond. In the context of 2-cyano-N-(4-methylphenyl)acetamide, the active methylene group readily participates in this reaction, yielding α,β-unsaturated amide derivatives. These derivatives are valuable intermediates for further synthetic transformations. nih.gov

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene group by a weak base, such as piperidine (B6355638) or an amine, to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to afford the stable α,β-unsaturated product. The reaction is often driven to completion by the removal of water. nih.gov

A significant application of the Knoevenagel condensation involving this compound is in the synthesis of indole-fused acetamide (B32628) derivatives. Isatin (B1672199) and its derivatives are common substrates in these reactions. The condensation between this compound and the C3-keto group of an isatin derivative, catalyzed by a base, leads to the formation of a 2-oxoindolin-3-ylidene acetamide. eurjchem.com

This reaction is typically carried out in a suitable solvent like ethanol (B145695) or aqueous media, often with a catalyst such as sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H), which acts as an efficient and environmentally friendly catalyst. eurjchem.com The resulting products are highly functionalized molecules that are of interest in medicinal chemistry due to the prevalence of the indole (B1671886) nucleus in biologically active compounds. nih.gov While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity of N-aryl-2-cyanoacetamides in this condensation is well-established. eurjchem.comwright.edu

Reactant 1Reactant 2Catalyst/ConditionsProductReference
This compoundIsatinPiperidine, Ethanol2-(2-Oxoindolin-3-ylidene)-2-cyano-N-(4-methylphenyl)acetamide eurjchem.com
This compoundSubstituted IsatinsSBA-Pr-SO3H, WaterSubstituted 2-(2-Oxoindolin-3-ylidene)-2-cyano-N-(4-methylphenyl)acetamide eurjchem.com

Cyclocondensation Reactions for Novel Heterocyclic Scaffolds

Cyclocondensation reactions of this compound with various bifunctional reagents provide a powerful tool for the construction of a diverse range of novel heterocyclic scaffolds. The presence of both a nucleophilic active methylene group and an electrophilic cyano group, along with the amide functionality, allows for a variety of ring-forming strategies.

The synthesis of pyridine (B92270) and pyridinone derivatives from this compound often involves its reaction with compounds containing active methylene groups or α,β-unsaturated carbonyl compounds. For instance, the condensation of N-arylcyanoacetamides with acetoacetate (B1235776) esters can lead to the formation of 4-methyl-3-cyano-pyridine-2,6-diones. mdpi.com These reactions are typically catalyzed by a base and proceed through a series of condensation and cyclization steps.

Another approach involves the reaction of this compound with malononitrile (B47326) and an aldehyde in a multicomponent reaction, which can lead to highly substituted pyridine derivatives. nih.gov The specific reaction pathways and resulting substitution patterns can be controlled by the choice of reactants and reaction conditions.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
This compoundEthyl AcetoacetateBase3-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridin-2-olate mdpi.com
This compoundMalononitrile, Aromatic AldehydePiperidine, Ethanol2-Amino-3-cyano-4-aryl-6-(4-methylphenylamino)pyridine nih.gov

The synthesis of pyrazole (B372694) derivatives from this compound can be achieved through its reaction with hydrazine (B178648) derivatives. The reaction of 2-cyanothioacetamides, which can be derived from the corresponding cyanoacetamides, with hydrazine involves both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles. beilstein-journals.org It is anticipated that this compound would react similarly after conversion to the corresponding thioamide.

For the synthesis of pyridazine (B1198779) derivatives, N-arylcyanoacetamides can be used in condensation reactions with dicarbonyl compounds or their equivalents. For example, the reaction of N-arylcyanoacetamides with acetoacetate esters can lead to intermediates that, upon further reaction with diazonium salts and subsequent cyclization, can form pyridazinone derivatives. mdpi.com

Reactant 1Reactant 2ProductReference
2-Cyano-N-(4-methylphenyl)thioacetamideHydrazine Hydrate (B1144303)3,5-Diamino-1H-pyrazole with a 4-methylphenylamino-methyl substituent beilstein-journals.org
N-(4-methylphenyl)cyanoacetamideAcetoacetate ester, Aryl diazonium saltPyridazinone derivative mdpi.com

The synthesis of thiazole (B1198619) and thiophene (B33073) derivatives from this compound is well-established, with the Gewald reaction being a key method for thiophene synthesis. wikipedia.orgorganic-chemistry.org The Hantzsch thiazole synthesis is a common route to thiazoles. nih.gov

The Gewald reaction involves a one-pot, multi-component condensation of an α-methylene carbonyl compound, a cyano-containing compound like this compound, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of highly substituted 2-aminothiophenes. The reaction mechanism is believed to initiate with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. wikipedia.org

For thiazole synthesis, a common method is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov this compound can be converted to the corresponding thioamide, which can then be reacted with an α-haloketone to yield a thiazole derivative.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
This compoundKetone/AldehydeSulfurBase (e.g., morpholine)2-Amino-3-(N-(4-methylphenyl)carbamoyl)thiophene derivative wikipedia.orgorganic-chemistry.org
2-Cyano-N-(4-methylphenyl)thioacetamideα-Haloketone-Base2-(Cyanomethylamino)-4-substituted-thiazole with N-(4-methylphenyl) group nih.gov

The synthesis of chromene derivatives, particularly 2-amino-4H-chromenes, is readily achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile (or a related active methylene compound like this compound), and a phenol (B47542) derivative, such as salicylaldehyde (B1680747) or a substituted phenol. nih.govrsc.org

This reaction is typically catalyzed by a base, such as piperidine or dibutylamine, and proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov The resulting α,β-unsaturated intermediate then undergoes a Michael addition with the phenoxide ion, followed by intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
This compoundSalicylaldehyde-Piperidine, Ethanol2-Amino-4H-chromene-3-carboxamide, N-(4-methylphenyl)- nih.gov
This compoundSubstituted Salicylaldehyde-Dibutylamine, EthanolSubstituted 2-Amino-4H-chromene-3-carboxamide, N-(4-methylphenyl)- nih.gov

Furan-Azetidinone Hybrid Systems

The synthesis of hybrid molecules that incorporate more than one pharmacologically active nucleus is a growing area of interest in medicinal chemistry. However, a direct synthetic route to furan-azetidinone hybrid systems commencing from this compound is not extensively documented in the reviewed scientific literature.

Nonetheless, the amenability of related cyanoacetamide precursors to reactions with furan-containing electrophiles suggests potential pathways. For instance, the reaction of cyanoacetylhydrazine with furan-2-aldehyde yields a hydrazide-hydrazone derivative, which can undergo further heterocyclization reactions. scirp.org This highlights the reactivity of the cyanoacetyl moiety towards furan (B31954) aldehydes. While not a direct precedent, this reaction suggests a plausible, albeit currently underexplored, avenue for derivatizing this compound.

Additionally, the synthesis of furan-containing Schiff bases is a well-established field, with these compounds serving as ligands for transition metals. researchgate.net The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide has been reported, demonstrating the coupling of a furan moiety to a cyanoacetamide core. nih.gov These related syntheses underscore the potential for developing methodologies to create more complex furan-containing heterocyclic systems from this compound.

Triazole-Coupled Acetamide Derivatives

The 1,2,4-triazole (B32235) ring is a key structural motif in many medicinally important compounds. The synthesis of novel 1,2,3- and 1,2,4-triazole derivatives can be achieved starting from 2-cyano-N-arylacetamide precursors. bohrium.com A general strategy involves the coupling of 2-cyano-N-arylacetamide derivatives with an aryl diazonium salt to produce N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives. These intermediates can then be cyclized to form the desired triazole ring systems. bohrium.com

For example, the reaction of N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide with hydrazine hydrate can lead to the formation of 5-amino-N,2-diaryl-2H-1,2,3-triazole-4-carboxamides. bohrium.com The specific reaction conditions and the nature of the substituents on the aryl rings influence the final product.

Starting MaterialReagentProductReference
2-Cyano-N-arylacetamide1. Aryl diazonium salt 2. Hydrazine hydrate5-Amino-N,2-diaryl-2H-1,2,3-triazole-4-carboxamide bohrium.com

This synthetic approach allows for the incorporation of the N-(4-methylphenyl)acetamide moiety into a triazole scaffold, creating hybrid molecules with potential for further functionalization and biological evaluation.

Structure-Directed Functionalization of the this compound Core

The chemical reactivity of this compound is primarily centered on three key functional groups: the active methylene group (CH2), the cyano group (CN), and the amide group (CONH). Structure-directed functionalization leverages the distinct reactivity of these sites to introduce new chemical entities and build molecular complexity.

The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is particularly susceptible to deprotonation and subsequent reactions. This nucleophilic center can participate in a variety of condensation reactions. For instance, Knoevenagel condensation with aldehydes or ketones is a common transformation, leading to the formation of α,β-unsaturated cyanoacrylamides. researchgate.net

The cyano group itself can be a site for functionalization. It can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to an amine. Furthermore, it can participate in cycloaddition reactions to form heterocyclic rings.

The amide nitrogen can also act as a nucleophile under certain conditions, although it is generally less reactive than the methylene carbon. Its reactivity can be modulated by the choice of reagents and reaction conditions.

Synthetic Utility of this compound as a Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block is prominently demonstrated in its application in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the structural features of each starting material, offering high atom economy and synthetic efficiency.

A notable example is the synthesis of highly functionalized pyridin-2-ones. A solvent-free cascade reaction of 2-cyanoacetamides, various ketones, and acetone, catalyzed by piperidine, has been developed to construct these heterocyclic systems in good to excellent yields. rsc.org This approach allows for the regioselective synthesis of pyridin-2-ones that may bear quaternary centers, including spiropyridin-2-ones. rsc.org

ReactantsCatalystProductKey FeaturesReference
2-Cyanoacetamide (B1669375), Ketone, AcetonePiperidineFunctionalized Pyridin-2-oneSolvent-free, high yield, regioselective rsc.org

This demonstrates the capacity of the this compound core to serve as a linchpin in the assembly of complex molecular scaffolds with potential applications in various fields of chemical and biological sciences.

Spectroscopic and Crystallographic Characterization of 2 Cyano N 4 Methylphenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

The ¹H NMR spectrum of 2-cyano-N-(4-methylphenyl)acetamide and its derivatives reveals characteristic signals corresponding to the different types of protons present in the molecule. For instance, in a derivative, N-(4-(2-Cyano-3-phenylallyl)phenyl)acetamide, the protons of the acetamide (B32628) group and the aromatic rings, as well as the allylic protons, all appear at distinct chemical shifts. rsc.org The integration of these signals provides the ratio of the number of protons of each type, while the splitting patterns (singlets, doublets, triplets, etc.) give information about neighboring protons. For 2-cyanoacetamide (B1669375), the methylene (B1212753) protons (-CH2-) typically appear as a singlet, as do the amide protons (-NH2), though the latter can sometimes be broad. chemicalbook.com In the case of N-substituted derivatives like N-methyl-N-(4-methylphenyl)acetamide, a singlet corresponding to the N-methyl protons would be observed. nist.gov

¹H NMR Data for Selected this compound Derivatives

Compound Solvent Chemical Shift (δ) in ppm and Multiplicity
N-(4-(2-Cyano-3-phenylallyl)phenyl)acetamide rsc.org CDCl₃ Specific shifts for acetamide, aromatic, and allylic protons are observed.
2-Cyanoacetamide chemicalbook.com DMSO-d6 7.64 (s, 1H, NH), 7.32 (s, 1H, NH), 3.58 (s, 2H, CH₂)
N-methyl-N-(p-tolyl)acetamide rsc.org CDCl₃ Aromatic protons, N-methyl singlet, and acetyl singlet are present.

This table is interactive. Click on the compound names for more detailed information where available.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. For example, the carbonyl carbon (C=O) of the amide group is typically observed in the range of 160-170 ppm. chemicalbook.com The cyano group carbon (C≡N) appears further upfield, and the aromatic carbons show signals in the 110-150 ppm region. The methyl carbon of the tolyl group would be found at a characteristic upfield shift. rsc.org

¹³C NMR Data for Selected this compound Derivatives

Compound Solvent Chemical Shift (δ) in ppm
N-(4-(2-Cyano-3-phenylallyl)phenyl)acetamide rsc.org CDCl₃ Signals for carbonyl, cyano, aromatic, and aliphatic carbons are resolved.
2-Cyanoacetamide nist.gov Not specified Data available in the NIST Chemistry WebBook.
N-methyl-N-(p-tolyl)acetamide rsc.org CDCl₃ Distinct peaks for carbonyl, aromatic, N-methyl, and acetyl carbons.

This table is interactive. Click on the compound names for more detailed information where available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In this compound, key characteristic absorption bands would include:

N-H stretching: A sharp to broad band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond. researchgate.net

C=O stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group. researchgate.net

C≡N stretching: A medium intensity, sharp band in the range of 2240-2260 cm⁻¹ for the nitrile group. researchgate.net

C-H stretching: Bands for aromatic and aliphatic C-H bonds are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.

For derivatives, the presence of other functional groups will give rise to additional characteristic peaks. For instance, a nitro group in a derivative would show strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹. mdpi.com

Characteristic IR Absorption Bands for this compound

Functional Group Approximate Wavenumber (cm⁻¹)
Amide N-H Stretch 3200-3400
Amide C=O Stretch 1650-1680
Nitrile C≡N Stretch 2240-2260
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000

This table is interactive. Click on the functional groups for more detailed information where available.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. cymitquimica.com The fragmentation of the molecular ion can lead to characteristic fragment ions. For example, cleavage of the amide bond or loss of the cyano group can produce significant peaks in the mass spectrum, aiding in the structural confirmation. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the molecular formula.

Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z
[M+H]⁺ 175.08660
[M+Na]⁺ 197.06854
[M-H]⁻ 173.07204

This table is based on predicted values and can be used for comparison with experimental data.

X-ray Diffraction Studies for Three-Dimensional Structural Confirmation

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

The initial step in a crystal structure determination is to identify the crystal system and space group. This information describes the symmetry of the crystal lattice. For example, a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, was found to crystallize in the monoclinic system. nih.gov Another derivative, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, crystallized in the orthorhombic space group P2₁2₁2₁. mdpi.com The determination of these parameters is crucial for solving the crystal structure and provides fundamental information about the packing of molecules in the solid state. For 2-cyano-N-(2-hydroxyphenyl)acetamide, the crystal structure is stabilized by a network of hydrogen bonds. researchgate.net

Crystallographic Data for Selected Acetamide Derivatives

Compound Crystal System Space Group Reference
2-Cyano-N-(furan-2-ylmethyl)acetamide Monoclinic P2₁/c nih.gov
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide Orthorhombic P2₁2₁2₁ mdpi.com
(R)-2-Cyano-N-(1-phenylethyl)acetamide Orthorhombic P2₁2₁2₁ nih.gov

This table is interactive. Click on the compound names for more detailed information where available.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Packing

A comprehensive analysis of the crystal packing of this compound would involve the identification and characterization of all significant intermolecular and intramolecular interactions that stabilize the three-dimensional crystal lattice. This analysis is fundamental to understanding the solid-state behavior of the compound.

Beyond classical hydrogen bonds, other weaker interactions such as C–H···O, C–H···N, and C–H···π interactions would be investigated. The presence of a cyano group and an aromatic ring provides sites for such interactions. For instance, the hydrogen atoms of the methyl group or the phenyl ring could interact with the nitrogen atom of the cyano group or the oxygen atom of the acetamide moiety. Similarly, C–H···π interactions could occur between the hydrogens of one molecule and the aromatic ring of a neighboring molecule.

The analysis would also consider π–π stacking interactions between the 4-methylphenyl rings of adjacent molecules. The geometric parameters of these interactions, such as the inter-planar distance and the centroid-to-centroid distance, would be calculated to determine their nature (e.g., parallel-displaced or T-shaped).

Intramolecular interactions, such as the planarity of the acetamide group and its orientation relative to the phenyl ring, would also be examined. The torsion angles defining the molecular conformation would be reported to describe any internal strain or stabilizing intramolecular contacts.

A table summarizing these interactions would typically be presented as follows:

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
N–H···ON-H···Odatadatadatadatadata
C–H···NC-H···Ndatadatadatadatadata
C–H···πC-H···Cgdatadatadatadatadata
π–πCg···Cg--data-data

This table is a template and does not contain experimental data for this compound due to its unavailability.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to various properties, most commonly the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

For this compound, the Hirshfeld surface would be mapped with dnorm, where red spots would indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. Blue regions would represent contacts longer than the van der Waals radii, and white regions would denote contacts at the van der Waals separation.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). Each type of atomic contact (e.g., H···H, C···H, O···H, N···H) contributes a characteristic pattern to the fingerprint plot.

A data table summarizing these contributions would look like this:

InteractionContribution (%)
H···Hdata
C···H/H···Cdata
O···H/H···Odata
N···H/H···Ndata
C···Cdata
Otherdata

This table is a template and does not contain experimental data for this compound due to its unavailability.

Energy Frameworks Analysis of Molecular Packing

Energy framework analysis is a computational method that provides a visual and quantitative understanding of the strength and nature of the intermolecular interactions within a crystal lattice. This analysis involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

For this compound, this analysis would involve calculating the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy using a suitable theoretical model (e.g., B3LYP/6-31G(d,p)). The resulting energy frameworks would illustrate the dominant forces in the crystal packing.

A table summarizing the calculated interaction energies between a central molecule and its symmetry-related neighbors would be provided:

Symmetry OperationDistance (Å)E_ele (kJ/mol)E_pol (kJ/mol)E_disp (kJ/mol)E_rep (kJ/mol)E_tot (kJ/mol)
e.g., -x, y+1/2, -z+1/2datadatadatadatadatadata
e.g., x, y-1, zdatadatadatadatadatadata

This table is a template and does not contain experimental data for this compound due to its unavailability.

Advanced Computational Chemistry and Theoretical Investigations of 2 Cyano N 4 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study acetanilide (B955) derivatives, offering insights into their molecular geometry and electronic properties. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and predict a variety of chemical and physical properties. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

In a computational study of the analogous compounds 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), DFT calculations were performed to determine their HOMO and LUMO energies. These values are instrumental in understanding the charge transfer that can occur within the molecules. nih.gov For these related structures, the HOMO-LUMO energy gap was found to be a key indicator of their electronic properties. nih.gov Generally, a smaller energy gap suggests a molecule is more polarizable and has higher chemical reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogous Acetamide (B32628) Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-cyano-N-cyclopropylacetamide (2CCPA) -7.5 -1.2 6.3

Note: The data in this table is based on computational studies of analogous compounds and is presented to illustrate the expected electronic properties of 2-cyano-N-(4-methylphenyl)acetamide.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For acetanilide derivatives, MEP analysis reveals that the negative potential is generally localized around the electronegative oxygen and nitrogen atoms of the amide group, as well as the cyano group. researchgate.netscbt.com The positive potential is typically found around the hydrogen atoms. In the case of this compound, the MEP map would be expected to show a high negative potential around the carbonyl oxygen and the nitrogen of the cyano group, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amide and the methyl group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. nist.govorientjchem.org It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs, which are key to understanding molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are calculated using the following equations:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

Table 2: Global Reactivity Descriptors for Analogous Acetamide Derivatives

Compound Electronegativity (χ) Hardness (η) Softness (S) Electrophilicity Index (ω)
2-cyano-N-cyclopropylacetamide (2CCPA) 4.35 3.15 0.317 3.00

Note: The data in this table is based on computational studies of analogous compounds and is presented to illustrate the expected reactivity of this compound.

Fukui Function Analysis for Chemical Reactivity

Fukui function analysis is a method within DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atomic site for nucleophilic, electrophilic, and radical attack, respectively.

For molecules with multiple functional groups like this compound, Fukui function analysis would be crucial in pinpointing the specific atoms most likely to participate in chemical reactions. Based on general principles, the carbonyl carbon is often a primary site for nucleophilic attack, while the oxygen and nitrogen atoms are potential sites for electrophilic attack.

Computational Approaches for Predicting Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

For the analogous compounds 2CCPA and 2CPEA, DFT calculations have been used to compute their vibrational frequencies and to simulate their FT-IR and FT-Raman spectra. nih.gov The calculated wavenumbers are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) and to understand the nature of the electronic transitions involved.

For this compound, computational modeling would be expected to predict characteristic vibrational modes for the N-H stretch, C=O stretch of the amide, the C≡N stretch of the cyano group, and various vibrations associated with the p-substituted phenyl ring. TD-DFT calculations would likely predict electronic transitions involving the π systems of the aromatic ring and the carbonyl group.

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking has emerged as a powerful computational tool to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies provide critical insights into the binding mode, affinity, and specificity of the ligand, which is invaluable for understanding its potential biological activity and for guiding further drug discovery efforts. While specific docking studies on this compound are not extensively detailed in publicly available literature, the methodologies and findings from studies on closely related cyanoacetamide derivatives provide a clear framework for how such investigations are conducted.

The investigation of ligand-target interactions for cyanoacetamide derivatives typically employs a multi-step computational protocol. The process begins with the optimization of the ligand's three-dimensional structure. This is often achieved using quantum chemical methods like Density Functional Theory (DFT) or the Hartree-Fock (HF) method. For instance, the B3LYP functional with basis sets such as 6-31++G(d,p) and 6-311++G(d,p) is commonly used to obtain a stable, low-energy conformation of the molecule.

Once the ligand structure is optimized, molecular docking simulations are performed using specialized software. The choice of software and docking algorithm is critical for achieving reliable predictions. The process involves preparing the target protein structure, which is often obtained from crystallographic data from protein databases. This preparation includes adding hydrogen atoms, assigning charges, and defining the binding site or "active site" where the ligand is expected to interact.

The software then systematically samples a large number of possible conformations and orientations of the ligand within the defined active site of the protein. Each of these poses is scored based on a scoring function that estimates the binding affinity. These scoring functions account for various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy value in kcal/mol. A more negative value indicates a stronger and more stable interaction between the ligand and the protein target.

Studies on analogous compounds, such as 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), have demonstrated the utility of this approach. These molecules were docked against a panel of different protein receptors to identify potential biological targets and to compare their binding efficacy. The results showed that 2CPEA, which is structurally more analogous to this compound, exhibited a strong binding energy of -7.5 kcal/mol. Such calculations help in prioritizing compounds for further experimental testing.

The table below summarizes the binding energy findings for these related cyanoacetamide compounds against various protein targets, illustrating the type of data generated in these computational studies.

CompoundProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)
2-Cyano-N-cyclopropylacetamide (2CCPA)Multiple Receptors-5.8
2-Cyano-N-(1-phenylethyl)acetamide (2CPEA)Multiple Receptors-7.5

This data is for analogous compounds and illustrates the typical results from molecular docking studies.

Beyond a single score, docking simulations also provide the most likely binding conformation or "pose" of the ligand within the active site. This 3D structural information is crucial for understanding the specific interactions that anchor the ligand to its target.

The predicted binding pose allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity.

Hydrogen Bonding: Hydrogen bonds are critical directional interactions that occur between a hydrogen bond donor (like the N-H group in the acetamide linkage) and a hydrogen bond acceptor (like a carbonyl oxygen on a protein residue). Docking studies on related cyanoacetamides specifically examine the formation of these bonds between the ligand and amino acid residues in the protein's active site. The presence and geometry of these hydrogen bonds are strong indicators of a stable binding mode.

By combining the analysis of binding energy with a detailed examination of these specific interactions, researchers can build a comprehensive model of how this compound might interact with various biological targets, thereby predicting its potential pharmacological profile.

Investigation of in Vitro Biological Activities and Structure Activity Relationships Sar

In Vitro Antimicrobial Activity Studies of 2-cyano-N-(4-methylphenyl)acetamide Derivatives

Derivatives of acetamide (B32628) have demonstrated significant potential as antimicrobial agents, with researchers exploring their efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial properties of acetamide derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. A study on 2-mercaptobenzothiazole (B37678) acetamide derivatives showed that several synthesized compounds exhibited moderate to good antibacterial activity. nih.gov Among the tested compounds, derivatives 2b and 2c showed promising activity against all tested strains, while derivative 2i displayed the highest antibacterial activity. nih.gov These compounds demonstrated significant efficacy comparable to the standard drug levofloxacin. acs.org

The structure-activity relationship suggests that the presence of certain heterocyclic amines, such as an oxadiazole moiety (in compound 2i), pyrrolidine (B122466) (in 2b), and pyridine (B92270) (in 2c), linked to the benzothiazole (B30560) core through an amide bond, is crucial for the observed antibacterial effects. nih.govacs.org Furthermore, some of these derivatives have shown the ability to inhibit biofilm formation, with compounds 2i, 2b, and 2c reducing biofilm formation by over 80% in S. aureus and K. pneumonia, outperforming the standard drug. nih.gov

Research has also indicated that the presence of a chloro atom in acetamide molecules appears to enhance their antimicrobial activity. nih.gov For instance, while N-(2-hydroxyphenyl) acetamide showed no inhibitory effect on Candida albicans, its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of the fungal strains. nih.gov

DerivativeTarget Strain(s)Key FindingsReference(s)
2b, 2c, 2i (2-mercaptobenzothiazole derivatives) Gram-positive & Gram-negative bacteriaSignificant activity, comparable to levofloxacin. Compound 2i was the most potent. nih.gov, acs.org
2-chloro-N-(2-hydroxyphenyl)acetamide Candida albicansAddition of chlorine atom significantly enhanced activity. nih.gov
N-(4-Acetylphenyl)-2-cyanoacetamide derivatives Bacteria and FungiShowed promising in vitro antibacterial and antifungal results. researchgate.net

Antifungal Efficacy against Fungal Species

The investigation into acetamide derivatives extends to their effectiveness against various fungal species. As mentioned, the introduction of a chloro atom can significantly boost antifungal properties, as seen in the case of 2-chloro-N-(2-hydroxyphenyl)acetamide against Candida albicans. nih.gov

Furthermore, newly synthesized N-(4-acetylphenyl)-2-cyanoacetamide derivatives have been evaluated for their in vitro antifungal activities and have demonstrated promising results. researchgate.net Studies on quinoxaline (B1680401) derivatives, a class of compounds that can incorporate an acetamide moiety, have also shown noteworthy effectiveness against various strains of Candida and Aspergillus. nih.gov Specifically, 2-Chloro-3-hydrazinylquinoxaline showed high efficacy against Candida krusei isolates, although its performance against other Candida and Aspergillus species was variable. nih.gov This highlights the potential for developing specific acetamide derivatives to target fungal infections.

Mycobacterial Activity and Inhibition Mechanisms

Research has also explored the potential of acetamide derivatives against mycobacteria. One study synthesized an acetamide from coumarin (B35378) and found that the resulting product had good activity against several strains, including Mycobacterium tuberculosis. nih.gov Additionally, a series of newly synthesized compounds were screened for their antitubercular activity, indicating an ongoing interest in this therapeutic area. researchgate.net The combination of an acetamide with a monobactam antibiotic has also been shown to have good activity against both Gram-positive and Gram-negative bacteria, suggesting potential synergistic approaches for combating challenging infections. nih.gov

In Vitro Anticancer and Antiproliferative Activity Research

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents.

Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, 769-P)

Numerous studies have demonstrated the cytotoxic effects of acetamide derivatives against various human cancer cell lines.

Novel phenoxy acetamide derivatives have shown significant cytotoxic efficacy against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. researchgate.net Compound I, one of the derivatives, was particularly potent against the HepG2 cell line with an IC50 value of 1.43 µM. researchgate.net Similarly, a benzimidazole (B57391) derivative, se-182, exhibited strong cytotoxic effects against HepG2 and A549 (lung carcinoma) cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Notably, this derivative was more potent against HepG2 cells than the established anticancer drug cisplatin. jksus.org

Chalcone-thienopyrimidine derivatives have also been evaluated, with most showing moderate to robust cytotoxicity against HepG2 and MCF-7 cancer cells. nih.gov Two compounds, 3b and 3g, displayed more potent anticancer activities against both cell lines than the standard drug 5-fluorouracil (B62378) (5-FU). nih.gov Other research on N-arylacetamides containing sulfonamide moieties has also reported significant activity against A-549 and MCF-7 cell lines when compared to 5-FU. researchgate.net

Derivative ClassCell Line(s)IC50 / LC50 ValuesKey FindingsReference(s)
Phenoxy acetamides HepG2, MCF-7Compound I: 1.43 µM (HepG2)Compound II: 6.52 µM (HepG2)More potent against HepG2 than MCF-7. researchgate.net
Benzimidazole derivative (se-182) HepG2, A549, MCF-715.58 µM (HepG2)15.80 µM (A549)Showed higher cytotoxic effect on HepG2 than cisplatin. jksus.org
Chalcone-thienopyrimidines (3b, 3g) HepG2, MCF-7More potent than 5-FUExhibited potent anticancer activities. nih.gov
Chalcone derivatives HepG2, A549, MCF-7LC50 values calculatedCytotoxicity varied based on chemical structure. nih.gov
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives (6f, 6g) A549, C6Not specifiedShowed significant anticancer activity. nih.gov

Elucidation of Cellular Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research indicates that many acetamide derivatives induce cancer cell death through apoptosis and by causing cell cycle arrest.

For instance, the cytotoxic effects of chalcone-thienopyrimidine derivatives were found to be achieved through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as caspases-3 and -9. nih.gov This suggests that these compounds trigger the intrinsic pathway of apoptosis. Flow cytometry analysis revealed that these derivatives can cause cell cycle arrest at different phases, depending on the specific compound and cell line. nih.gov

Similarly, a new class of thiazole-(benz)azole derivatives was observed to have the potential to direct tumor cells toward the apoptotic pathway. nih.gov The mechanism of action for some flavonoids has been shown to involve the inhibition of the Akt/mTOR signaling pathway and the activation of the p38-MAPK signaling pathway, leading to cell cycle arrest and intrinsic apoptosis. nih.gov This is characterized by an increased expression of cleaved caspase-9 and the pro-apoptotic protein Bak, confirming that apoptosis occurs via the mitochondrial pathway. nih.gov The process of cell cycle arrest is often mediated by cyclin-dependent kinase inhibitors (CDKIs) like p21, which can halt cell cycle progression at various stages. nih.gov

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. The following sections detail the in vitro inhibitory activities of this compound and its derivatives against a range of clinically relevant enzymes.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes, which are responsible for the biosynthesis of prostaglandins. nih.govnih.gov Although specific data on the COX inhibitory properties of this compound is limited, the broader class of cyano-containing compounds and various heterocyclic structures have been explored for their potential as selective COX-2 inhibitors. researchgate.netresearchgate.net Structure-activity relationship studies on diverse chemical scaffolds have highlighted the importance of specific structural features for potent and selective COX-2 inhibition. nih.govresearchgate.net For example, many selective COX-2 inhibitors feature a diarylheterocyclic core, where one of the aryl rings bears a sulfonamide or a similar pharmacophore that interacts with a specific sub-pocket within the COX-2 active site. nih.gov The development of novel tetrazole and cyanamide (B42294) derivatives has also been pursued in the search for new COX-2 inhibitors. researchgate.net

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

Bacterial DNA gyrase and dihydrofolate reductase (DHFR) are well-established targets for antimicrobial agents. nih.govnih.govnih.gov DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, while DHFR is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and amino acids. nih.govnih.gov

Recent research has demonstrated that derivatives of cyanoacetamide, specifically N-amino-5-cyano-6-pyridones, possess inhibitory activity against DNA gyrase A. nih.gov In a study evaluating a series of these compounds, several derivatives exhibited promising in vitro inhibitory potency against E. coli DNA gyrase A. nih.gov For instance, compound 3d showed an IC₅₀ value of 1.68 µg/mL, which is comparable to the standard drug ciprofloxacin (B1669076) (IC₅₀ = 0.45 µg/mL). nih.gov Another derivative, 3e , displayed moderate inhibitory effect with an IC₅₀ of 3.77 µg/mL. nih.gov These findings suggest that the cyanopyridone scaffold, derived from cyanoacetamide, is a promising framework for the development of new DNA gyrase inhibitors. nih.gov

Furthermore, N-substituted bis(methylthiomethylene)(cyano)acetamide derivatives have served as precursors for the synthesis of N-(4-methylthio-6-oxopyridin-1-yl)arylsulfonamides, which have been investigated as potential dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and DHFR. nih.gov The rationale behind this dual-target approach is to create a synergistic effect that can be more effective and less prone to the development of resistance compared to single-target agents. nih.gov

In Vitro DNA Gyrase A Inhibitory Activity of N-amino-5-cyano-6-pyridone Derivatives
CompoundIC₅₀ (µg/mL)Reference
3d1.68 nih.gov
3e3.77 nih.gov
Ciprofloxacin (Standard)0.45 nih.gov

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in the dephosphorylation of various molecules and are implicated in several physiological and pathological processes. nih.govresearchgate.net The inhibition of APs is an emerging area of drug discovery. researchgate.net While direct evaluation of this compound as an AP inhibitor is not reported, studies on structurally related compounds provide some insights.

A series of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazoline derivatives were synthesized and evaluated for their inhibitory potential against calf intestinal alkaline phosphatase (CIAP). nih.gov Notably, several of these compounds demonstrated potent inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor KH₂PO₄. nih.gov The structure-activity relationship of these derivatives indicated that the nature and position of substituents on the aryl ring play a crucial role in their inhibitory potency. For instance, compound 2k , which bears a 4-methyl group on the phenyl ring, similar to the tolyl group in this compound, was found to be a moderately potent inhibitor. nih.gov The most potent compound in this series was 2f , with a chlorine atom at the 3-position of the phenyl ring. nih.gov

In Vitro Calf Intestinal Alkaline Phosphatase (CIAP) Inhibitory Activity of 2-Tetradecanoylimino-3-aryl-4-methyl-1,3-thiazoline Derivatives
CompoundSubstitution on Phenyl RingIC₅₀ (µM)Reference
2aUnsubstituted0.49 ± 0.01 nih.gov
2c2-Chloro0.43 ± 0.02 nih.gov
2f3-Chloro0.39 ± 0.01 nih.gov
2k4-Methyl0.79 ± 0.03 nih.gov
KH₂PO₄ (Standard)-1.58 ± 0.05 nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a significant target for the development of anticancer drugs. nih.gov

A study on a series of novel piperazinylquinoxaline-based derivatives, which incorporate an acetamide linker, has shed light on the structural requirements for potent VEGFR-2 inhibition. nih.gov The findings from this research are particularly relevant to this compound due to the emphasis on the nature of the terminal hydrophobic moiety. The study revealed that non-polar substituents at the para-position of the terminal phenyl ring resulted in better VEGFR-2 inhibitory activity compared to polar substituents. nih.gov

Several of the synthesized derivatives exhibited sub-micromolar IC₅₀ values against VEGFR-2 kinase. nih.gov For example, compound 10e showed an IC₅₀ of 0.241 µM, and the most potent derivative, compound 11 , had an IC₅₀ of 0.192 µM, which is comparable to the approved VEGFR-2 inhibitor sorafenib (B1663141) (IC₅₀ = 0.082 µM). nih.gov These results underscore the importance of the hydrophobic terminal phenyl group, such as the 4-methylphenyl group, in achieving potent VEGFR-2 inhibition within this class of compounds. nih.gov

In Vitro VEGFR-2 Kinase Inhibitory Activity of Piperazinylquinoxaline Acetamide Derivatives
CompoundIC₅₀ (µM)Reference
10e0.241 nih.gov
110.192 nih.gov
Sorafenib (Standard)0.082 nih.gov

Anti-Inflammatory Activity Research (In Vitro Models)

In vitro models of inflammation are crucial for the preliminary screening and mechanistic evaluation of potential anti-inflammatory agents. A widely used model involves the stimulation of murine macrophage cells, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com LPS stimulation triggers an inflammatory cascade, leading to the production of various pro-inflammatory mediators, including nitric oxide (NO). nih.govmdpi.com The inhibition of NO production is a common endpoint for assessing the anti-inflammatory potential of test compounds. nih.govmdpi.com

The investigation of sinapaldehyde, a natural compound, in LPS-stimulated RAW 264.7 macrophages revealed a dose-dependent inhibition of NO production, with an IC₅₀ value for COX-2 inhibition of 47.8 µM. mdpi.com Similarly, polypeptide fractions from chicken feather meal have been shown to inhibit NO production in a dose-dependent manner in the same cell line. nih.gov These studies highlight the utility of the LPS-stimulated macrophage model for identifying and characterizing compounds with anti-inflammatory properties.

In Vitro Anti-Inflammatory Activity of Various Compounds in LPS-Stimulated Macrophages
Compound/ExtractAssayCell LineKey FindingReference
SinapaldehydeNO Production InhibitionRAW 264.7Inhibited NO production and COX-2 (IC₅₀ = 47.8 µM) mdpi.com
Chicken Feather Meal PolypeptideNO Production InhibitionRAW 264.7Dose-dependent inhibition of NO production nih.gov
White Mulberry Leaf ExtractNO Production InhibitionRAW 264.7Reduced iNOS and COX-2 protein expression nih.gov

Antioxidant Activity Evaluation

The evaluation of the antioxidant potential of chemical compounds is crucial in the search for new therapeutic agents that can combat oxidative stress-related diseases. While specific data on the antioxidant activity of this compound is not extensively detailed in the reviewed literature, studies on related N-substituted cyanoacetamide derivatives indicate that this class of compounds possesses free radical scavenging capabilities. researchgate.net

The antioxidant activity of these derivatives is commonly assessed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netperiodikos.com.br These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these radicals, which is indicated by a decrease in absorbance and a color change. periodikos.com.brresearchgate.net For instance, studies on substituted 2-(2-cyanoacetamido)thiophenes, which share the cyanoacetamide core, have demonstrated moderate to good antioxidant activity. researchgate.net In one study, compounds were tested at a concentration of 100 µM, and their activity was compared to the standard antioxidant, ascorbic acid. researchgate.net

It is important to note that the antioxidant capacity can be influenced by the assay conditions and the specific chemical structure of the derivative. nih.govekb.eg The ABTS assay, for example, is soluble in both aqueous and organic media, allowing for the screening of both hydrophilic and lipophilic compounds. nih.gov

While direct evidence for this compound is pending, the activity of its analogues suggests that the cyanoacetamide scaffold is a promising starting point for the development of novel antioxidants. Further studies are required to specifically determine the antioxidant profile of this compound and to understand the influence of the N-(4-methylphenyl) substituent on its radical scavenging properties.

Receptor Agonism Studies (e.g., Cannabinoid Receptor Type 2 Agonism)

The cannabinoid receptor type 2 (CB2R) has emerged as a significant therapeutic target for various pathologies, including inflammatory and neurodegenerative diseases, due to its role in modulating immune responses without the psychoactive effects associated with the cannabinoid receptor type 1 (CB1R). researchgate.netnih.govnih.gov The search for selective CB2R agonists has led to the exploration of diverse chemical scaffolds.

Currently, there is a lack of specific studies in the public domain literature that investigate the CB2R agonist activity of this compound. Research into CB2R agonists has largely focused on other classes of compounds, such as pyridone and thiazole (B1198619) derivatives. researchgate.netunife.it For example, novel pyridone-based derivatives have been synthesized and evaluated for their CB2R agonist activity, with some compounds showing promising EC50 values. researchgate.net Similarly, the development of thiazole derivatives has been a focus, with structure-activity relationship studies indicating that substituents on the thiazole ring and the amide group significantly impact CB2R affinity and selectivity. unife.it

The endocannabinoid system is a complex network, and the functional selectivity of CB2R agonists, where a ligand can activate some but not all signaling pathways coupled to the receptor, is a critical consideration in drug development. nih.gov This phenomenon highlights the need for comprehensive pharmacological profiling of any potential CB2R agonist.

While the cyanoacetamide moiety is a versatile scaffold in medicinal chemistry, its potential as a pharmacophore for CB2R agonism remains to be explicitly explored. researchgate.net Future research could involve screening this compound and its derivatives in CB2R binding and functional assays to determine if this chemical class holds promise for targeting the endocannabinoid system.

Advanced Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The systematic investigation of how chemical structure relates to biological activity is fundamental to the design of more potent and selective therapeutic agents. For the class of cyanoacetamide derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities. researchgate.netperiodikos.com.brnih.gov

Influence of Substituent Effects on Biological Activity

The biological activity of N-aryl cyanoacetamide derivatives can be significantly modulated by the nature and position of substituents on the aryl ring. researchgate.netmdpi.com Although specific SAR studies on the antioxidant or CB2R agonist activities of this compound derivatives are not widely available, general principles from related compound series can be informative.

The methyl group at the para-position of the phenyl ring in this compound is an electron-donating group, which can influence the electronic environment of the entire molecule. To establish a clear SAR, a systematic variation of this substituent would be necessary. This would involve synthesizing and testing derivatives with electron-withdrawing groups (e.g., halogens, nitro groups) and other electron-donating groups (e.g., methoxy) at different positions on the phenyl ring. ekb.eg Such studies would help to elucidate the electronic and steric requirements for optimal activity.

Identification of Pharmacophoric Features for Targeted Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of pharmacophoric features is a key step in rational drug design.

For the cyanoacetamide scaffold, different pharmacophoric models can be proposed depending on the targeted biological activity. For instance, in the context of antimicrobial activity, the cyanoacetamide moiety itself can be considered a key building block for generating heterocyclic systems with diverse biological profiles. researchgate.netekb.eg

For potential CB2R agonism, a hypothetical pharmacophore for this compound derivatives would need to be developed based on the known structures of established CB2R agonists. researchgate.netbenthamscience.com Typically, CB2R agonist pharmacophores include a combination of hydrophobic regions, hydrogen bond donors and acceptors, and aromatic features arranged in a specific three-dimensional orientation to fit into the receptor's binding pocket. researchgate.net Docking studies with the CB2 receptor structure could help to generate and refine a pharmacophore model for this class of compounds.

The following table summarizes the biological activities observed for various cyanoacetamide derivatives as reported in the literature, which can guide future SAR studies.

Compound ClassBiological ActivityKey Findings
Substituted 2-(2-cyanoacetamido)thiophenesAntioxidantModerate to good free radical scavenging activity in DPPH and nitric oxide assays. researchgate.net
Unsaturated 2-cyanoacetamide (B1669375) derivativesAntibacterialDemonstrated effectiveness against various pathogenic bacteria, with activity dependent on the specific substituents. nih.gov
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideInsecticidalShowed significant insecticidal activity against cowpea aphids. periodikos.com.br
N-aryl-cyanoacetamidesSynthetic IntermediatesServe as versatile precursors for the synthesis of various biologically active heterocyclic compounds. researchgate.netekb.eg

This table illustrates the broad biological potential of the cyanoacetamide scaffold and underscores the importance of substituent variation in tuning the desired activity.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The core structure of 2-cyano-N-(4-methylphenyl)acetamide is a valuable starting point for the synthesis of new derivatives with potentially enhanced biological activities. N-arylacetamides are recognized as significant intermediates in the creation of compounds for medicinal and agrochemical applications. nih.gov Research has already demonstrated that derivatives of cyanoacetamide can exhibit notable bioactivity.

Future work could focus on systematic modifications of the this compound molecule. This could involve:

Substitution on the aromatic ring: Introducing various functional groups onto the 4-methylphenyl ring could modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn could influence its interaction with biological targets.

Modification of the acetamide (B32628) linker: Altering the length or rigidity of the acetamide chain could optimize the compound's conformation for better binding to specific enzymes or receptors.

Reaction of the cyano group: The cyano group is a versatile functional group that can be converted into other functionalities, such as tetrazoles or triazoles, which have valuable applications in medicinal chemistry. nih.gov

For instance, studies on other cyanoacetamide derivatives have shown that synthesizing α,β-unsaturated versions through methods like Knoevenagel condensation can lead to compounds with antibacterial properties. nih.gov Similarly, the synthesis of pyridine-containing thioacetamide (B46855) derivatives has yielded compounds with significant insecticidal activity against pests like the cowpea aphid (Aphis craccivora). cerist.dzperiodikos.com.brresearchgate.net These examples underscore the potential for creating a diverse library of this compound derivatives for screening against a wide range of biological targets.

Table 1: Examples of Bioactive Cyanoacetamide Derivatives

Derivative Class Synthetic Method Investigated Bioactivity Reference
α,β-Unsaturated Cyanoacetamides Microwave-Assisted Knoevenagel Condensation Antibacterial nih.gov
Pyridinyl Thioacetamides Multistep Synthesis Insecticidal cerist.dzperiodikos.com.brresearchgate.net
N-Arylacetamides Various Intermediates for Medicinal Compounds nih.gov

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery of new bioactive derivatives, future research should integrate advanced computational techniques with traditional experimental synthesis and testing. In silico methods are invaluable for predicting the properties and potential activity of novel compounds before they are synthesized, saving time and resources.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the molecular orbital properties and electronic structure of this compound derivatives, providing insights into their reactivity and stability. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Molecular Docking: This technique can be used to simulate the binding of designed derivatives to the active sites of specific biological targets, predicting their potential efficacy and mechanism of action.

By creating virtual libraries of this compound derivatives and screening them using these computational methods, researchers can identify the most promising candidates for laboratory synthesis and biological evaluation. This synergistic approach, combining theoretical predictions with empirical validation, represents a powerful strategy for modern drug discovery and materials science.

Table 2: Computationally Predicted Properties for this compound

Property Value Source
Molecular Formula C10H10N2O uni.lu
Monoisotopic Mass 174.07932 Da uni.lu
Predicted XlogP 2.1 uni.lu
Predicted Collision Cross Section ([M+H]+) 140.2 Ų uni.lu

Exploration of Novel Biological Targets for this compound Scaffolds

While research has pointed towards the potential of cyanoacetamide derivatives in areas like antibacterial and insecticidal applications, the full spectrum of their biological activity remains largely unexplored. nih.govcerist.dz Future investigations should aim to screen this compound and its derivatives against a broader array of biological targets to uncover new therapeutic applications.

A related compound, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is noted for its use as an intermediate in the development of anti-inflammatory and analgesic drugs, suggesting that the N-aryl-2-cyanoacetamide scaffold could be effective in modulating pathways related to pain and inflammation. chemimpex.com

Potential areas for exploration include:

Antiviral and Antifungal Activity: Screening against a panel of viruses and fungi could reveal new antimicrobial applications.

Anticancer Activity: Evaluating the cytotoxicity of these compounds against various cancer cell lines may identify novel anticancer agents.

Enzyme Inhibition: Many enzymes are validated drug targets. Testing for inhibitory activity against specific enzyme classes, such as kinases or proteases, could lead to new therapeutic leads.

A systematic and broad-based screening approach will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

Development of this compound as a Precursor for Advanced Materials in Chemical Research

Beyond its biological potential, this compound holds promise as a versatile building block for the synthesis of advanced materials. The chemical properties of this compound make it suitable for incorporation into larger molecular architectures, leading to materials with unique properties.

Research into related compounds has indicated potential applications in materials science. For example, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is being explored for its role in creating advanced polymers with enhanced thermal and chemical resistance. chemimpex.com The unique properties of the cyanoacetamide moiety can be leveraged to improve the performance characteristics of materials, making them more durable and resistant to environmental degradation. chemimpex.com

Future research in this area could focus on:

Polymer Synthesis: Using this compound as a monomer or a modifying agent in polymerization reactions to create new polymers with tailored thermal, mechanical, or optical properties.

Heterocycle Synthesis: The cyano and acetamide groups can participate in various cyclization reactions to form complex heterocyclic systems. These heterocycles are not only important in medicinal chemistry but also find applications as organic semiconductors, dyes, and ligands in coordination chemistry. nih.gov

The development of this compound as a precursor for materials science applications represents a promising avenue for creating novel and functional materials for a variety of technological uses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.